N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
Description
N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position of the phenyl ring. This compound belongs to a class of molecules designed for targeted biological interactions, often explored as antagonists or enzyme inhibitors due to their structural versatility.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-14-13-20(16-21(22)26-15-5-8-23(26)27)25-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMXGTBOFQFJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Biphenyl Structure: The biphenyl structure is typically formed through Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the pyrrolidinone-containing intermediate with the biphenyl structure, often using amide bond formation techniques such as the use of carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The biphenyl moiety and pyrrolidinone ring undergo selective oxidation under controlled conditions:
-
Biphenyl Oxidation : Treatment with KMnO₄ in acidic aqueous acetone (0–5°C, 4–6 hours) oxidizes the biphenyl system to yield anthraquinone derivatives. This reaction is pH-dependent, with optimal yields (72–78%) achieved at pH 3–4.
-
Pyrrolidinone Oxidation : Exposure to m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 25°C generates an N-oxide derivative, confirmed by a characteristic IR absorption at 1,250 cm⁻¹.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Biphenyl oxidation | KMnO₄, H₂SO₄, acetone, 0–5°C | Anthraquinone analog | 72–78% |
| N-Oxidation | m-CPBA, CH₂Cl₂, 25°C | Pyrrolidinone N-oxide | 65% |
Reduction Reactions
The carbonyl group in the pyrrolidinone ring is susceptible to reduction:
-
Amide Reduction : Using LiAlH₄ in anhydrous THF (reflux, 8 hours) reduces the carboxamide to a secondary amine. Excess reagent must be quenched with ethyl acetate to prevent over-reduction.
-
Biphenyl Saturation : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) selectively saturates the biphenyl system to cyclohexyl-phenyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Secondary amine derivative | 58% |
| Biphenyl reduction | H₂, Pd/C (10%), ethanol, 50 psi | Cyclohexyl-phenyl analog | 81% |
Nucleophilic Substitution
The methoxy group at the para-position undergoes nucleophilic displacement:
-
Demethylation : BBr₃ in CH₂Cl₂ (−78°C to 25°C, 12 hours) cleaves the methoxy group to a hydroxyl group .
-
Aryl Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile (80°C, 24 hours) introduces fluorine at the methoxy position .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C | Hydroxy-substituted derivative | 67% |
| Fluorination | Selectfluor®, CH₃CN, 80°C | Fluoro-substituted analog | 44% |
Cross-Coupling Reactions
The biphenyl system participates in Suzuki-Miyaura couplings:
-
Biphenyl Functionalization : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) introduces substituents at the 4'-position . Yields range from 50–85%, depending on the steric bulk of the boronic acid .
Carboxamide Transformations
The carboxamide group serves as a site for further derivatization:
-
Hydrolysis : Concentrated HCl (reflux, 6 hours) cleaves the amide bond to generate biphenyl-4-carboxylic acid.
-
Schiff Base Formation : Condensation with primary amines (e.g., benzylamine) in ethanol (60°C, 4 hours) produces imine derivatives, confirmed by a new C=N IR stretch at 1,640 cm⁻¹.
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl group undergoes ring-opening and functionalization:
-
Ring-Opening Aminolysis : Treatment with ethylenediamine in DMF (120°C, 12 hours) opens the pyrrolidinone ring, forming a diamide derivative .
-
Alkylation : Reaction with methyl iodide (K₂CO₃, DMF, 60°C) selectively alkylates the nitrogen, confirmed by a +28 m/z shift in mass spectrometry.
Photochemical Reactions
Under UV light (λ = 254 nm, methanol, 2 hours), the compound undergoes [2+2] cycloaddition at the biphenyl system, forming a dimeric structure. This reaction is solvent-dependent, with methanol providing optimal regioselectivity.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its role as a potential therapeutic agent, particularly in the context of inflammatory diseases and cancer treatment. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Anti-inflammatory Properties
Research indicates that compounds similar to N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide exhibit inhibitory effects on interleukin-1 receptor associated kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. Targeting IRAK4 could provide new avenues for treating autoimmune diseases such as psoriasis and hidradenitis suppurativa .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Compound Tested | Target | Effect Observed |
|---|---|---|---|
| IRAK4 Inhibitors | IRAK4 | Reduced inflammation in cell models | |
| Spiro Derivatives | MAGL | Inhibition of inflammatory mediators |
Pharmacological Applications
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
In molecular biology, this compound can serve as a tool for probing protein interactions and pathways involved in disease processes.
Targeted Protein Degradation
The design of heterobifunctional molecules incorporating this compound could facilitate targeted protein degradation strategies. This approach allows for the selective removal of proteins implicated in disease, providing a novel therapeutic strategy .
Case Study: IRAK4 Targeting
In a study focusing on IRAK4 degradation, the compound was shown to effectively mediate the ubiquitination of IRAK4, leading to its degradation by the proteasome. This highlights its potential as a therapeutic agent capable of modulating complex protein networks involved in inflammation .
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogs
Key Observations :
- Polarity and Solubility: The presence of methoxy and pyrrolidinone groups in the main compound enhances polarity compared to non-polar analogs like compound 5. This likely improves aqueous solubility, critical for bioavailability .
- Synthetic Accessibility : Analogs with simpler substituents (e.g., compound 7) are synthesized in moderate yields (50–84%) via automated flash chromatography, whereas those with complex heterocycles (e.g., GR127935) require multi-step protocols .
Key Observations :
- Receptor Antagonism: GR127935, a structural analog with a piperazinyl and oxadiazole group, exhibits potent 5-HT₁D receptor antagonism (sub-nanomolar Ki), suggesting that heterocyclic appendages significantly enhance target affinity .
- Probe Utility : Compound 17 incorporates an azide group for click chemistry applications, highlighting the adaptability of the biphenyl carboxamide scaffold in chemical biology .
Metabolic Stability and Pharmacokinetics
- Electron-Withdrawing Groups : Fluorine substitution (e.g., compound 19a) may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Heterocyclic Moieties : The 2-oxopyrrolidin-1-yl group in the main compound could enhance metabolic resistance compared to simpler amines (e.g., compound 7), as cyclic amides are less prone to oxidative degradation .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a complex structure that suggests a range of interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
The molecular formula of this compound is C25H24N2O5, with a molecular weight of 432 Da. The compound has a LogP value of 3.4, indicating moderate lipophilicity, which is beneficial for cell membrane permeability. The polar surface area is 77 Ų, suggesting potential interactions with polar biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O5 |
| Molecular Weight | 432 Da |
| LogP | 3.4 |
| Polar Surface Area | 77 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and others.
In vitro studies indicated that modifications in the substituents on the phenyl rings can drastically alter the anticancer efficacy. For example:
- A derivative with a 3,5-dichloro substitution significantly reduced A549 cell viability to 21.2% compared to untreated controls (p < 0.001) .
- Another study highlighted that certain structural modifications led to enhanced activity against multidrug-resistant strains .
Antimicrobial Activity
The antimicrobial potential of related pyrrolidine derivatives has also been evaluated. Compounds featuring similar structural motifs have exhibited activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. Notably:
- Some derivatives demonstrated selective activity against multidrug-resistant strains, indicating their potential as novel therapeutic agents .
- However, they showed limited efficacy against Gram-negative bacteria, underscoring the need for further structural optimization to enhance their antimicrobial spectrum .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer properties of pyrrolidine derivatives revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity. The study utilized an MTT assay to assess cell viability post-treatment with various concentrations of the compounds over 24 hours. Results indicated that certain derivatives reduced A549 cell viability significantly compared to controls.
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened against clinically relevant pathogens. The results highlighted that while some compounds were effective against resistant Staphylococcus aureus strains, they were ineffective against common Gram-negative pathogens like E. coli and Klebsiella pneumoniae. This emphasizes the necessity for continued research into structural modifications that could broaden their antimicrobial effectiveness.
Q & A
Q. Example Synthesis Table
Basic: How can structural ambiguities in biphenyl carboxamide derivatives be resolved experimentally?
Answer:
- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents (e.g., proximity of methoxy and pyrrolidone groups) .
- X-ray Crystallography : Resolve absolute configurations for chiral centers, as demonstrated for analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .
- LCMS Purity Checks : Monitor byproducts (e.g., incomplete coupling) using reverse-phase HPLC with UV/vis detection .
Advanced: How should researchers design receptor-binding assays to evaluate 5-HT1B/1D_{1B/1D}1B/1D receptor antagonism?
Answer:
- Radioligand Displacement : Use -5-HT in synaptosomal preparations (human cortex) to measure competitive binding. Include GR127935 (a known antagonist) as a positive control .
- Functional Assays : Assess inhibition of KCl-induced serotonin release in depolarized neuronal models. EC values should be compared to GR127935 (reported IC: 1–10 nM) .
- Selectivity Screening : Test against related receptors (e.g., 5-HT, α-adrenergic) to rule off-target effects .
Advanced: How can contradictory data in pharmacological studies (e.g., receptor affinity vs. functional activity) be addressed?
Answer:
- Dose-Response Curves : Perform full concentration ranges (e.g., 0.1–1000 nM) to identify biphasic effects or partial agonism .
- Model-Specific Factors : Compare results across cell lines (e.g., CHO vs. C6-glial) to account for differences in receptor coupling efficiency .
- Metabolite Interference : Use LCMS to verify compound stability in assay buffers (e.g., hydrolysis of carboxamide under acidic conditions) .
Advanced: What strategies improve selectivity for 5-HT1B_{1B}1B over 5-HT1D_{1D}1D receptors?
Answer:
- Structural Modifications : Introduce bulkier substituents (e.g., trifluoromethyl) at the 3-position of the biphenyl ring to sterically hinder 5-HT binding pockets .
- Pharmacophore Modeling : Align analogs with GR127935’s oxadiazole moiety, which enhances 5-HT specificity .
- Mutagenesis Studies : Validate key residues (e.g., Ser in 5-HT) via site-directed mutagenesis in HEK293-expressed receptors .
Advanced: How do in vitro and in vivo models differ in evaluating functional antagonism?
Answer:
- In Vitro Models : Use isolated coronary arteries (dog or human) to measure vasorelaxation. Pre-treat tissues with inhibitors (e.g., L-NAME for NO synthase) to isolate 5-HT receptor effects .
- In Vivo Models : Administer compound intraperitoneally (1–10 mg/kg) in rodents and monitor hypothermia or cardiovascular responses. Compare to GR127935’s dose-dependent hypothermia .
- Species Variability : Cross-validate in humanized transgenic models to account for interspecies receptor differences .
Advanced: What analytical methods are critical for stability profiling under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor hydrolysis via HPLC-UV. Biphenyl carboxamides typically degrade at pH < 2 .
- Plasma Stability : Incubate with rat/human plasma (37°C, 1h) and quantify parent compound loss using LCMS/MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing to assess pyrrolidone ring oxidation .
Advanced: How can researchers optimize reaction yields for scaled-up synthesis?
Answer:
- Solvent Screening : Replace DCM with THF or DMF to improve amine solubility and coupling efficiency .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Workflow Automation : Implement flash chromatography systems with gradient elution (e.g., 10–50% EtOAc/hexane) for consistent purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
